molecular formula C7H3ClFIO2 B2611682 5-Chloro-4-fluoro-2-iodobenzoic acid CAS No. 1483666-02-9

5-Chloro-4-fluoro-2-iodobenzoic acid

Cat. No.: B2611682
CAS No.: 1483666-02-9
M. Wt: 300.45
InChI Key: DAVNMVQPSJBHDX-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-iodobenzoic acid is a multifunctional halogenated benzoic acid derivative designed for research applications. This compound is characterized by a benzoic acid core strategically substituted with chlorine, fluorine, and iodine atoms, making it a valuable synthon in complex organic synthesis. Its structure is related to 2-iodobenzoic acid derivatives, which are established precursors for synthesizing cyclic hypervalent iodine reagents . These reagents, such as IBA (2-Iodosobenzoic Acid) and its derivatives, are widely recognized as efficient, non-metallic, and green oxidants in various transformations, including decarboxylative couplings, C-H functionalization, and oxidative cyclizations . The presence of three distinct halogens on the aromatic ring provides unique electronic properties and multiple sites for further functionalization via cross-coupling reactions. Researchers may utilize this compound to develop novel synthetic methodologies, create specialized ligands, or build more complex molecular architectures. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Handling and Storage: Based on similar compounds, this material may be sensitive to light and air. It is recommended to store it sealed in a dry environment at cool temperatures (e.g., 2-8°C) . Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-fluoro-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVNMVQPSJBHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Chloro 4 Fluoro 2 Iodobenzoic Acid

Strategic Design of Precursor Molecules for Targeted Halogenation

The successful synthesis of 5-Chloro-4-fluoro-2-iodobenzoic acid hinges on the logical selection of a starting material or precursor molecule. The ideal precursor simplifies the synthetic route by providing a scaffold upon which the remaining halogens can be installed in a controlled manner. A common strategy involves starting with a commercially available, less substituted benzoic acid derivative. For instance, a molecule like 2-chloro-4-fluorobenzoic acid serves as an excellent precursor. This choice is strategic because the existing chloro and fluoro substituents direct the position of the final iodo group.

Regioselective Halogenation Approaches

Achieving the specific 2,4,5-trisubstituted pattern of this compound requires highly regioselective halogenation methods. The interplay of the directing effects of the substituents (the ortho, para-directing halogens and the meta-directing carboxylic acid) must be carefully managed.

Introducing an iodine atom at the C2 position, ortho to the strongly deactivating carboxyl group, is a significant challenge in electrophilic aromatic substitution. Direct iodination of a 4-fluoro-5-chlorobenzoic acid precursor is difficult due to the deactivating nature of all three substituents. However, potent iodinating systems can overcome this hurdle.

A mixture of iodine and an oxidizing agent is often employed to generate a more powerful electrophilic iodine species, sometimes represented as I+. libretexts.org Reagents such as nitric acid or a combination of iodine and potassium iodate (B108269) in concentrated sulfuric acid can be used for the iodination of deactivated aromatic rings. wikipedia.orgnih.gov The iodinating agent in the latter case is believed to be the triiodine cation I₃⁺. wikipedia.org For many aromatic compounds, N-iodosuccinimide (NIS) activated by a strong acid like trifluoroacetic acid provides a versatile method for regioselective iodination under mild conditions. organic-chemistry.org

Table 1: Comparison of Electrophilic Iodination Reagents

Reagent SystemActive Electrophile (Proposed)Typical SubstratesConditions
I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂)I⁺Deactivated arenesStrongly acidic
I₂ / KIO₃ / H₂SO₄I₃⁺Strongly deactivated arenesConcentrated H₂SO₄
N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA)Protonated NISActivated to moderately deactivated arenesMild, often short reaction times

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization at the position ortho to a directing group. The carboxylate group of a benzoic acid can act as an effective directing group. organic-chemistry.orgnih.govbohrium.com In this protocol, the substrate is treated with a strong organolithium base, such as s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. nih.govacs.org This selectively removes the proton at the C2 position, creating a lithiated intermediate.

This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom precisely at the C2 position. This method bypasses the electronic directing effects of other substituents, offering excellent regiochemical control. The ability to deprotonate unprotected benzoic acids makes this a highly efficient strategy. nih.govacs.org

Nucleophilic aromatic substitution (SₙAr) is a primary method for introducing fluorine into an aromatic ring. harvard.edu This reaction requires an electron-deficient aromatic system, typically with strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a suitable leaving group (such as chlorine or bromine). masterorganicchemistry.com

In a potential synthesis of the target molecule, a precursor like 2,5-dichloro-4-nitrobenzoic acid could be subjected to nucleophilic fluorination. A fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like DMSO or DMF, would displace the chlorine atom at the C4 position. arkat-usa.org The nitro group is crucial as it activates the ring for nucleophilic attack. Fluorine itself can also act as a leaving group in SₙAr reactions, a factor to consider in designing multi-step pathways. masterorganicchemistry.comacs.org

Selective chlorination requires careful choice of reagents to avoid multiple substitutions and achieve the desired regiochemistry. For a precursor such as 4-fluoro-2-iodobenzoic acid, the existing substituents will direct the incoming chlorine. The fluorine and iodine are ortho, para-directing, while the carboxylic acid is meta-directing. The position meta to the carboxyl group and ortho to the fluorine (C5) is electronically favored.

Reagents for electrophilic chlorination include molecular chlorine (Cl₂) with a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.org For substrates sensitive to harsh conditions, N-chlorosuccinimide (NCS) can be used, often with an acid catalyst. The choice of solvent and reaction temperature can also influence the selectivity of the chlorination reaction.

Multi-Step Synthesis Pathways from Readily Available Intermediates

Constructing this compound typically involves a multi-step sequence starting from a simpler, commercially available chemical. One logical pathway begins with 2-chloro-4-fluorotoluene.

Nitration: The starting material is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. The directing effects of the existing substituents favor the introduction of the nitro group at the C5 position, yielding 2-chloro-4-fluoro-5-nitrotoluene. A similar synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorobenzoic acid is a known process. google.com

Oxidation: The methyl group of the nitrotoluene intermediate is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. This step yields 2-chloro-4-fluoro-5-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amino group (NH₂). Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with H₂ over a palladium catalyst (Pd/C). This produces 5-amino-2-chloro-4-fluorobenzoic acid.

Diazotization and Iodination: The final key step involves converting the amino group into the iodo group. The amine is treated with sodium nitrite (B80452) (NaNO₂) in a strong acid at low temperature (0-5 °C) to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide (KI) to replace the diazonium group with iodine, yielding the final product, this compound. This last transformation is a variation of the Sandmeyer reaction and is a well-established method for converting aromatic amines to iodoarenes. chemicalbook.com

Table 2: Proposed Multi-Step Synthesis Pathway

StepIntermediateReactionTypical Reagents
02-Chloro-4-fluorotolueneStarting Material-
12-Chloro-4-fluoro-5-nitrotolueneElectrophilic NitrationHNO₃, H₂SO₄
22-Chloro-4-fluoro-5-nitrobenzoic acidOxidationKMnO₄
35-Amino-2-chloro-4-fluorobenzoic acidNitro ReductionSnCl₂, HCl or H₂/Pd-C
4This compoundDiazotization/Iodination1. NaNO₂, HCl; 2. KI

Catalytic Approaches in the Synthesis of this compound

Transition Metal-Catalyzed Syntheses

There is no specific information available in the surveyed literature regarding the use of transition metal catalysts for the synthesis of this compound. General methodologies for transition metal-catalyzed halogenation of aromatic compounds exist, often employing palladium, copper, iridium, or rhodium catalysts for C-H activation and subsequent functionalization. acs.orgacs.orgnih.gov These approaches are highly valuable for the regioselective introduction of halogens onto an aromatic ring. acs.orgnih.gov However, without specific studies on the target molecule, any discussion of catalyst systems, ligand effects, or reaction mechanisms would be speculative and fall outside the scope of documented science for this compound.

Organocatalytic Systems

Similarly, the application of organocatalytic systems for the synthesis of this compound has not been reported. Organocatalysis has emerged as a powerful tool for various organic transformations, including enantioselective halogenations. chiba-u.jpresearchgate.netnih.gov These methods often utilize chiral amines, phosphoric acids, or other small organic molecules to catalyze reactions with high selectivity. researchgate.netnih.gov The absence of literature on this topic prevents a detailed discussion of potential organocatalytic routes, catalyst design, or mechanistic pathways for the formation of this compound.

Optimization of Reaction Conditions for Yield and Selectivity in the Preparation of this compound

Due to the lack of established synthetic routes for this compound, there are no available data on the optimization of reaction conditions to improve yield and selectivity. Typically, optimization studies would involve a systematic investigation of parameters such as temperature, solvent, catalyst loading, reaction time, and the nature of reagents. researchgate.net For the synthesis of halogenated benzoic acids, controlling regioselectivity is a critical aspect of optimization, particularly in polysubstituted systems where multiple reactive sites exist. researchgate.net Without foundational synthetic data, a meaningful analysis of these parameters for the target compound cannot be provided.

Reactivity and Mechanistic Investigations of 5 Chloro 4 Fluoro 2 Iodobenzoic Acid

Chemical Reactivity of the Halogen Substituents

The benzene (B151609) ring of 5-Chloro-4-fluoro-2-iodobenzoic acid is substituted with three different halogens, each exhibiting a characteristic reactivity profile. The significant differences in carbon-halogen bond strengths and electronegativity allow for chemoselective reactions, where one halogen can be targeted while the others remain intact. The general order of reactivity for these aryl halides in common transition-metal-catalyzed reactions is C-I > C-Br > C-Cl >> C-F.

The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds present in the molecule, making the aryl iodide the most reactive site for a variety of chemical transformations. This high reactivity is a cornerstone of its utility in organic synthesis.

Oxidative Addition: In transition-metal catalysis, particularly with palladium complexes, the C-I bond readily undergoes oxidative addition. libretexts.org This is typically the initial and rate-determining step in many cross-coupling reactions. The relative ease of this step allows reactions to be conducted under mild conditions, often at lower temperatures and with a broader range of catalysts compared to those required for aryl chlorides or fluorides. libretexts.org

Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a higher valence state (+3 or +5) to form hypervalent iodine reagents. acs.orgrsc.org For instance, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can generate iodonium (B1229267) salts or other λ³-iodanes. cardiff.ac.uk These hypervalent iodine compounds are themselves versatile reagents, capable of acting as powerful oxidizing agents or facilitating the transfer of aryl groups in various synthetic transformations. acs.orgrsc.org

Radical Reactions: The weak C-I bond can be cleaved homolytically under certain conditions, such as UV irradiation, to generate an aryl radical. acs.org This reactive intermediate can then participate in a range of subsequent reactions, including addition to multiple bonds or insertion reactions. acs.org

Nucleophilic Substitution: While less common for aryl halides compared to aliphatic ones, the C-I bond can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through copper-catalyzed processes. For example, aryl iodides can be converted to aryl fluorides using a copper reagent and a fluoride (B91410) source. nih.gov

The aryl chloride moiety is significantly less reactive than the aryl iodide. The carbon-chlorine bond is stronger and less polarizable, making it more resistant to cleavage and oxidative addition. libretexts.org This difference in reactivity is often exploited for sequential, site-selective cross-coupling reactions. After a reaction at the iodo position, the chloro group can be activated for a subsequent transformation under more forcing conditions.

Enhancing the reactivity of the aryl chloride typically requires:

Specialized Catalysts: The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often necessary to facilitate the oxidative addition of the C-Cl bond. libretexts.org

Stronger Bases and Higher Temperatures: More vigorous reaction conditions are generally required to induce reactivity at the chloride position compared to the iodide. libretexts.org

The carbon-fluorine bond is the strongest of the three carbon-halogen bonds in the molecule. This exceptional bond strength renders the aryl fluoride moiety largely inert under the conditions typically used for transformations at the iodo and chloro positions. mdpi.com

Key aspects of its reactivity include:

General Inertness: The C-F bond does not readily participate in oxidative addition reactions with common palladium catalysts. It is also highly resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups positioned ortho or para to it.

Directed ortho-Metalation: While the C-F bond itself is unreactive, the fluorine substituent can influence the reactivity of the aromatic ring. Its strong inductive electron-withdrawing effect can acidify adjacent C-H protons, potentially facilitating directed ortho-metalation reactions.

C-F Bond Activation: While challenging, functionalization of C-F bonds is an area of active research. It typically requires specialized organometallic reagents or harsh reaction conditions that are unlikely to be compatible with the more labile C-I and C-Cl bonds in the molecule. nih.gov

Reactivity of the Carboxylic Acid Functionality in this compound

The carboxylic acid group is a versatile functional handle that can undergo a wide array of standard organic transformations. The presence of three electron-withdrawing halogen substituents on the ring increases the acidity of the carboxylic proton compared to unsubstituted benzoic acid.

Common transformations of the carboxylic acid group include:

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester.

Amide Formation: Activation of the carboxylic acid, for example by conversion to an acyl chloride, followed by reaction with an amine, produces an amide. Direct coupling with an amine using peptide coupling reagents is also a common strategy.

Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. ossila.com This intermediate is a key precursor for the synthesis of esters, amides, and ketones via Friedel-Crafts acylation. ossila.com

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 1: Typical Reactions of the Carboxylic Acid Functionality
Reaction TypeReagentsProduct
EsterificationMethanol (B129727), H₂SO₄ (cat.)Methyl 5-chloro-4-fluoro-2-iodobenzoate
Acyl Chloride FormationThionyl chloride (SOCl₂)5-Chloro-4-fluoro-2-iodobenzoyl chloride
Amide Formation1. SOCl₂ 2. Ammonia (NH₃)5-Chloro-4-fluoro-2-iodobenzamide

Cross-Coupling Reactions Involving this compound

The differential reactivity of the three halogen substituents makes this compound an excellent substrate for selective cross-coupling reactions. The C-I bond is the primary site for these transformations under standard conditions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoborane and an organic halide. libretexts.org For this compound, this reaction occurs selectively at the highly reactive C-I bond.

The catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: A Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Due to the significantly lower reactivity of the C-Cl and C-F bonds, the Suzuki-Miyaura coupling can be performed with high chemoselectivity. This allows for the synthesis of biaryl compounds where the chloro and fluoro substituents remain available for potential subsequent functionalization under more forcing conditions.

Table 2: Representative Suzuki-Miyaura Coupling of this compound
Boronic Acid/EsterCatalyst SystemBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water2'-Chloro-3'-fluoro-6'-carboxy-[1,1'-biphenyl]-2-carboxylic acid
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water5-Chloro-4-fluoro-2-(4-methoxyphenyl)benzoic acid
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene5-Chloro-4-fluoro-2-(thiophen-2-yl)benzoic acid

Sonogashira Coupling Strategies

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The versatility and mild reaction conditions of the Sonogashira coupling have made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.org

For a substrate such as this compound, the Sonogashira coupling offers a direct method to introduce an alkynyl substituent at the 2-position. The reactivity of the aryl halide in Sonogashira couplings is highly dependent on the nature of the halogen, with the reactivity order being I > Br > Cl > F. wikipedia.org Consequently, the highly reactive C-I bond in this compound is expected to undergo selective coupling, leaving the C-Cl and C-F bonds intact. This chemoselectivity is a key advantage, allowing for the specific functionalization of the ortho-position to the carboxylic acid.

The general reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne can be depicted as follows:

Scheme 1: General Sonogashira Coupling of this compound Chemical reaction scheme showing the Sonogashira coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to yield a 2-alkynyl-5-chloro-4-fluorobenzoic acid.

A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed for this transformation. libretexts.org The reaction also requires a copper(I) salt, typically CuI, as a co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent in many cases. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. organic-chemistry.org

The electronic nature of the substituents on the aryl iodide can influence the reaction rate. Electron-withdrawing groups can enhance the rate of oxidative addition of the palladium catalyst to the aryl iodide, a key step in the catalytic cycle. In this compound, the chloro, fluoro, and carboxylic acid groups are all electron-withdrawing, which should facilitate this initial step.

Table 1: Representative Conditions for Sonogashira Coupling Reactions

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
14-Iodobenzoic acidPhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHFRT95
21-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄, CuIEt₃NBenzeneRT85
32-Iodobenzoic acid1-HexynePd(OAc)₂, PPh₃, CuIK₂CO₃DMF10092
44-IodotoluenePropargyl alcoholPdCl₂(PPh₃)₂, CuIEt₃NMeCN5588

This table presents typical conditions reported in the literature for Sonogashira couplings of various aryl halides and is intended to be illustrative. Specific conditions for this compound may vary.

The products of the Sonogashira coupling of this compound, namely 2-alkynyl-5-chloro-4-fluorobenzoic acids, are valuable intermediates for the synthesis of various heterocyclic compounds and complex organic molecules. For instance, these derivatives can undergo subsequent intramolecular cyclization reactions to form substituted isocoumarins or other fused ring systems.

Buchwald-Hartwig Amination and Analogous Transformations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. For this compound, the Buchwald-Hartwig amination provides a direct route to 2-amino-5-chloro-4-fluorobenzoic acid derivatives.

Similar to the Sonogashira coupling, the high reactivity of the carbon-iodine bond in this compound allows for selective amination at the 2-position. The reaction is typically carried out using a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and a wide variety of phosphine ligands have been developed for this purpose.

Scheme 2: General Buchwald-Hartwig Amination of this compound Chemical reaction scheme showing the Buchwald-Hartwig amination of this compound with a primary or secondary amine in the presence of a palladium catalyst, a ligand, and a base to yield a 2-(substituted amino)-5-chloro-4-fluorobenzoic acid.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized for a given substrate combination. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A range of phosphine ligands, from simple trialkylphosphines to more complex biarylphosphines like XPhos and SPhos, have been shown to be effective. The base is typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Table 2: Typical Ligands and Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)
14-BromotolueneAnilinePd(OAc)₂ / BINAPNaOtBuToluene100
22-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosK₃PO₄Dioxane110
34-IodobenzonitrileBenzylaminePd(OAc)₂ / P(tBu)₃Cs₂CO₃Toluene80
41-Bromo-4-fluorobenzeneN-MethylanilinePdCl₂(dppf)NaOtBuDME90

This table provides examples of common ligand and base combinations used in Buchwald-Hartwig amination reactions and is intended for illustrative purposes.

The electron-withdrawing nature of the substituents on this compound can influence the rate of the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle. The resulting 2-amino-5-chloro-4-fluorobenzoic acid derivatives are important building blocks in medicinal chemistry, as the anthranilic acid moiety is a common feature in many biologically active compounds. For instance, recent research has focused on the palladium-catalyzed arylation of fluoroalkylamines with aryl bromides and chlorides to synthesize fluorinated anilines, highlighting the importance of developing mild conditions for these transformations. nih.govnih.gov

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond Sonogashira and Buchwald-Hartwig reactions, this compound is a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The selective reactivity of the C-I bond is a common feature across these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is widely used due to the stability and low toxicity of the organoboron reagents. Reacting this compound with an aryl or vinyl boronic acid would yield the corresponding 2-aryl or 2-vinyl-5-chloro-4-fluorobenzoic acid.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups at the 2-position of this compound.

Stille Coupling: This reaction utilizes an organotin compound as the coupling partner for the aryl halide. While effective, the toxicity of organotin reagents has led to a decline in its use in favor of other methods like the Suzuki coupling.

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is highly reactive and allows for couplings to occur under mild conditions. This would be another viable method for introducing alkyl, aryl, or vinyl groups at the 2-position of the benzoic acid.

Table 3: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Product with this compound
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)C-C2-Aryl/vinyl-5-chloro-4-fluorobenzoic acid
HeckAlkene (e.g., H₂C=CHR)C-C2-(Substituted vinyl)-5-chloro-4-fluorobenzoic acid
StilleOrganotin (e.g., R-SnBu₃)C-C2-Alkyl/aryl/vinyl-5-chloro-4-fluorobenzoic acid
NegishiOrganozinc (e.g., R-ZnCl)C-C2-Alkyl/aryl/vinyl-5-chloro-4-fluorobenzoic acid

This table summarizes several key palladium-catalyzed cross-coupling reactions applicable to this compound.

The products derived from these cross-coupling reactions are versatile intermediates. For example, the introduction of a vinyl group via a Heck reaction could be followed by a cyclization reaction to construct more complex polycyclic systems. The ability to selectively introduce a wide range of substituents at the 2-position makes this compound a valuable building block in synthetic chemistry.

Cyclization and Annulation Reactions Employing this compound as a Synthon

This compound and its derivatives, obtained from the cross-coupling reactions described previously, are excellent precursors for the synthesis of various heterocyclic and polycyclic systems through cyclization and annulation reactions. The ortho relationship between the carboxylic acid and the newly introduced substituent at the 2-position is key to many of these transformations.

For instance, a 2-alkynyl-5-chloro-4-fluorobenzoic acid, synthesized via a Sonogashira coupling, can undergo intramolecular cyclization to form a substituted isocoumarin (B1212949) or a lactone. This cyclization can be promoted by various reagents, including electrophiles or transition metal catalysts. Similarly, a 2-vinyl-5-chloro-4-fluorobenzoic acid, prepared through a Heck reaction, can be a substrate for intramolecular cyclization to yield dihydroisocoumarins.

Furthermore, a 2-amino-5-chloro-4-fluorobenzoic acid, the product of a Buchwald-Hartwig amination, is a classic precursor for the synthesis of quinazolinones. Condensation of this anthranilic acid derivative with an appropriate one-carbon source, such as an orthoester or formamide, followed by cyclization, leads to the formation of the quinazolinone ring system, a privileged scaffold in medicinal chemistry.

Scheme 3: Exemplary Cyclization Reactions of this compound Derivatives Chemical reaction schemes showing the cyclization of a 2-alkynyl derivative to an isocoumarin and a 2-amino derivative to a quinazolinone.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned. For example, a derivative of this compound with a suitable functional group at the 2-position could undergo a [4+2] cycloaddition (Diels-Alder reaction) or other pericyclic reactions to construct more complex polycyclic frameworks.

Oxidation and Reduction Pathways of this compound and its Derivatives

2-Iodobenzoic acids and their derivatives can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their unique reactivity. The most common hypervalent iodine reagents derived from 2-iodobenzoic acid are 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). These reagents are widely used for the mild and selective oxidation of alcohols to aldehydes and ketones.

The oxidation of this compound would be expected to proceed in a similar manner to that of the parent 2-iodobenzoic acid. Treatment with a strong oxidizing agent, such as potassium bromate (B103136) (KBrO₃) in aqueous sulfuric acid, would likely yield the corresponding 5-chloro-4-fluoro-2-iodoxybenzoic acid. This compound would be a hypervalent iodine(V) species.

Scheme 4: Plausible Oxidation of this compound to a Hypervalent Iodine(V) Species Chemical reaction scheme showing the oxidation of this compound to 5-chloro-4-fluoro-2-iodoxybenzoic acid.

The resulting 5-chloro-4-fluoro-2-iodoxybenzoic acid could potentially serve as an oxidizing agent itself, with its reactivity modulated by the electron-withdrawing chloro and fluoro substituents. These substituents would likely increase the oxidizing power of the hypervalent iodine center. Further reaction of this iodoxybenzoic acid derivative with acetic anhydride (B1165640) would be expected to produce the corresponding Dess-Martin periodinane analogue, a highly selective and mild oxidant.

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (5-chloro-4-fluoro-2-iodophenyl)methanol. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or by a two-step procedure involving conversion to an ester followed by reduction. A milder alternative for the direct reduction of the carboxylic acid is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS).

Scheme 5: Reduction of this compound to the Corresponding Benzyl Alcohol Chemical reaction scheme showing the reduction of this compound to (5-chloro-4-fluoro-2-iodophenyl)methanol using a reducing agent.

The resulting benzyl alcohol is a versatile intermediate. The hydroxyl group can be further functionalized, for example, by conversion to a leaving group for subsequent nucleophilic substitution reactions, or it can be oxidized back to the aldehyde or carboxylic acid level if required. The presence of the iodo, chloro, and fluoro substituents provides multiple handles for further synthetic manipulations, making the reduced product a valuable building block for the synthesis of more complex molecules.

Elucidation of Reaction Mechanisms and Kinetic Studies

Detailed scholarly research focusing specifically on the elucidation of reaction mechanisms and comprehensive kinetic studies for this compound is not extensively available in publicly accessible literature. The reactivity of this compound is primarily inferred from its role as an intermediate in organic synthesis, where it serves as a building block for more complex molecules. The mechanistic pathways and kinetic parameters of its reactions are generally understood by analogy to similar halogenated benzoic acids.

The chemical behavior of this compound is dictated by the interplay of its functional groups: the carboxylic acid, and the chloro, fluoro, and iodo substituents on the benzene ring. The iodine atom, being the most labile of the halogens in this context, is the primary site for reactions such as palladium-catalyzed cross-coupling reactions.

In hypothetical cross-coupling reactions, such as the Suzuki-Miyaura coupling, the mechanism would likely follow the established catalytic cycle. This involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The specific rates and equilibrium constants for these steps would be influenced by the electronic effects of the chloro and fluoro substituents, as well as the carboxylic acid group.

Similarly, in nucleophilic aromatic substitution reactions, the positions of the electron-withdrawing halogen and carboxylate groups would direct the regioselectivity of the incoming nucleophile. However, specific kinetic data or detailed mechanistic investigations for this compound in such reactions have not been prominently reported.

Due to the absence of specific research data, the following tables are presented as illustrative examples of the types of data that would be generated from kinetic studies. The values within are hypothetical and intended to represent the nature of the data rather than actual experimental results.

Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

Parameter Value Conditions
Rate Constant (k)[Hypothetical Value] M⁻¹s⁻¹Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C
Activation Energy (Ea)[Hypothetical Value] kJ/molTemperature range: 60-100 °C
Pre-exponential Factor (A)[Hypothetical Value] s⁻¹As per Arrhenius plot

Hypothetical Reaction Order Determination

Reactant Order of Reaction Method of Determination
This compound[Hypothetical Value]Method of initial rates
Arylboronic acid[Hypothetical Value]Method of initial rates
Palladium Catalyst[Hypothetical Value]Method of initial rates

Further experimental research, including detailed kinetic analysis, computational modeling, and isotopic labeling studies, would be necessary to fully elucidate the specific reaction mechanisms and quantify the reactivity of this compound.

Advanced Applications in Chemical Research and Materials Science

5-Chloro-4-fluoro-2-iodobenzoic acid as a Versatile Molecular Building Block in Organic Synthesis

The strategic placement of three different halogen atoms on the benzoic acid framework endows this compound with a high degree of synthetic versatility. Each halogen atom exhibits distinct reactivity, allowing for selective transformations and the stepwise introduction of various functional groups. The iodine atom, being the most reactive among the halogens in cross-coupling reactions, serves as a primary handle for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for chemists aiming to construct intricate molecular frameworks from simpler precursors.

The presence of the electron-withdrawing fluorine and chlorine atoms, in addition to the carboxylic acid group, significantly influences the electronic properties of the aromatic ring. This electronic modulation can enhance the reactivity of the molecule in certain transformations and provides a means to fine-tune the properties of the resulting products. The carboxylic acid group itself offers a site for a variety of chemical modifications, including esterification, amidation, and conversion to other functional groups, further expanding the synthetic utility of this compound.

Role in the Construction of Complex Organic Scaffolds and Heterocyclic Systems

The differential reactivity of the halogen substituents on this compound is particularly advantageous in the synthesis of complex organic scaffolds and heterocyclic systems. The iodo group's propensity for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allows for the facile introduction of aryl, alkynyl, and amino moieties. This capability is fundamental to the assembly of elaborate molecular structures that are often the core of pharmacologically active compounds and functional materials.

Furthermore, the strategic positioning of the halogens and the carboxylic acid can direct the regioselectivity of subsequent reactions, enabling the controlled construction of multi-substituted aromatic systems. This controlled functionalization is critical in building libraries of compounds for drug discovery and in the rational design of molecules with specific electronic or optical properties. The synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry, can be achieved through intramolecular cyclization reactions involving the functional groups introduced via the versatile handles of this compound.

Precursor for Advanced Materials and Functional Molecules

The unique combination of functionalities in this compound makes it a valuable precursor for the synthesis of advanced materials and functional molecules. The high degree of halogenation can impart desirable properties such as thermal stability and flame retardancy to polymeric materials derived from this building block. The ability to precisely introduce different substituents allows for the tailoring of the electronic and photophysical properties of organic molecules, which is essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For instance, the incorporation of this building block into polymer chains can lead to materials with specific conductivity or dielectric properties. The synthesis of functional dyes and pigments with tailored absorption and emission characteristics is another area where this versatile precursor finds application. The ability to construct complex, well-defined molecular architectures is key to developing materials with novel and enhanced functionalities.

Development of Novel Reagents and Catalysts Utilizing this compound Derivatives

The inherent reactivity of this compound and its derivatives can be harnessed to develop novel reagents and catalysts. The iodo group, for example, can be transformed into a hypervalent iodine reagent, a class of compounds known for their utility as mild and selective oxidizing agents in organic synthesis. These reagents have found widespread use in a variety of transformations, including hydroxylations, aminofluorinations, and oxidative cyclizations.

Furthermore, derivatives of this compound can serve as ligands for transition metal catalysts. The electronic properties of the aromatic ring, tuned by the halogen substituents, can influence the catalytic activity and selectivity of the metal center. By systematically modifying the structure of the ligand, it is possible to develop catalysts with improved performance for a wide range of chemical reactions, contributing to the advancement of more efficient and sustainable chemical processes.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Chloro 4 Fluoro 2 Iodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Chloro-4-fluoro-2-iodobenzoic acid, ¹H, ¹⁹F, and ¹³C NMR would provide a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine substituent.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the single carboxylic acid proton. The aromatic region would feature two distinct signals corresponding to the protons at the C3 and C6 positions.

The chemical shifts of these protons can be predicted by considering the additive effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the carboxyl, iodo, chloro, and fluoro groups would lead to a downfield shift for both aromatic protons compared to benzene (7.36 ppm). The proton at C3 is flanked by the bulky iodine atom and the fluorine atom, while the proton at C6 is positioned between the chlorine atom and the carboxyl group. These differing electronic environments would result in distinct chemical shifts.

Each aromatic proton signal is expected to appear as a doublet of doublets. The C3-proton would show a large ortho coupling to the C6-proton and a smaller meta coupling to the fluorine atom at C4. Similarly, the C6-proton would exhibit ortho coupling to the C3-proton and a smaller meta coupling to the fluorine atom. The carboxylic acid proton would typically appear as a broad singlet far downfield, often above 10 ppm, due to hydrogen bonding.

Predicted ¹H NMR Data

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H (C3)7.5 - 7.8Doublet of Doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz
H (C6)7.9 - 8.2Doublet of Doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 6-8 Hz
COOH>10Broad Singlet (br s)N/A

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the inductive and resonance effects of the adjacent iodo and chloro substituents. Generally, halogen substituents on an aromatic ring cause a downfield shift relative to fluorobenzene. The presence of both a chloro and an iodo group ortho to the fluorine would result in a significant downfield shift.

The signal for the fluorine atom at C4 would be split into a multiplet, primarily a doublet of doublets, due to coupling with the two aromatic protons at C3 (ortho) and C6 (meta).

Predicted ¹⁹F NMR Data

Fluorine PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F (C4)-100 to -115Doublet of Doublets (dd)³J(F-H) ≈ 8-10 Hz, ⁴J(F-H) ≈ 6-8 Hz

The ¹³C NMR spectrum is predicted to show seven unique signals, corresponding to the six carbons of the benzene ring and the one carboxyl carbon. The chemical shifts are heavily influenced by the attached substituents.

Carbons bonded to halogens (C2, C4, C5): The carbon bearing the iodine (C2) would be shifted significantly upfield due to the heavy atom effect. The carbons attached to fluorine (C4) and chlorine (C5) would show large downfield shifts due to the high electronegativity of these atoms, with the C-F bond inducing a particularly large shift and exhibiting a large one-bond C-F coupling constant.

Substituted carbons (C1): The carbon attached to the carboxylic acid group (C1) would be deshielded.

Protonated carbons (C3, C6): These carbons would resonate in the typical aromatic region, with their specific shifts influenced by the cumulative effects of all substituents.

Carboxyl Carbon (COOH): This carbon would appear at the far downfield end of the spectrum, typically in the 165-175 ppm range.

Predicted ¹³C NMR Data

Carbon PositionPredicted Chemical Shift (δ, ppm)Notes
C1 (-COOH)130 - 135Quaternary carbon
C2 (-I)90 - 95Significant upfield shift due to iodine
C3 (-H)125 - 130
C4 (-F)160 - 165Large downfield shift, large ¹J(C-F) coupling
C5 (-Cl)135 - 140Downfield shift due to chlorine
C6 (-H)120 - 125
COOH165 - 170Quaternary carbon

High-Resolution Mass Spectrometry Techniques (LC-MS, GC-MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. For a non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) would be the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) analysis would likely require prior derivatization, for instance, by converting the carboxylic acid to a more volatile methyl ester.

In ESI-MS, the compound would primarily be observed as the deprotonated molecule [M-H]⁻ in negative ion mode. The molecular ion peak in positive ion mode, [M]⁺•, would be expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for aromatic carboxylic acids include:

Loss of a hydroxyl radical (•OH) from the molecular ion to form an acylium ion, [M-17]⁺.

Loss of a carboxyl radical (•COOH) to form a halogenated phenyl radical cation, [M-45]⁺.

Decarboxylation (loss of CO₂) from the [M-OH]⁺ fragment.

Loss of halogen atoms , particularly iodine, which is a good leaving group.

Predicted High-Resolution Mass Spectrometry Data

m/z (predicted)Ion FormulaDescription
299.8894[C₇H₃³⁵ClFINO₂]⁺•Molecular ion (M⁺•)
301.8865[C₇H₃³⁷ClFINO₂]⁺•M+2 isotope peak
282.8995[C₇H₂³⁵ClFINO]⁺Loss of •OH (M-17)
254.9046[C₆H₃³⁵ClFIN]⁺Loss of •COOH (M-45)
172.9231[C₆H₃³⁵ClF]⁺Loss of I from [M-COOH]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. azolifesciences.comexcillum.com Although no experimental crystal structure for this compound has been reported, the principles of the technique allow for a prediction of its key structural features.

A successful analysis would first require growing a single, high-quality crystal of the compound. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. numberanalytics.comcreativebiomart.net From this map, the positions of all non-hydrogen atoms can be determined with high precision, yielding exact bond lengths, bond angles, and torsion angles.

In the solid state, it is highly probable that this compound molecules would form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. This is a very common structural motif for carboxylic acids. The benzene ring itself would be largely planar, though minor distortions may occur due to steric strain from the bulky ortho-iodo substituent. The dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring would be of particular interest, as steric hindrance from the adjacent iodine atom could cause significant twisting. Halogen bonding involving the iodine or chlorine atoms is also a potential intermolecular interaction that could influence the crystal packing.

Vibrational Spectroscopic Investigations (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra provide a characteristic "fingerprint" and confirm the presence of key functional groups.

The IR spectrum of this compound is expected to be dominated by features of the carboxylic acid group and the substituted aromatic ring.

O-H Stretch: A very broad and strong absorption band is predicted from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer. docbrown.infocore.ac.uk

C=O Stretch: A strong, sharp absorption is expected between 1680 and 1710 cm⁻¹ for the carbonyl stretch of the aromatic carboxylic acid. quora.com

Aromatic C=C Stretches: Multiple bands of medium intensity would appear in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: Bands associated with C-O stretching and in-plane O-H bending are expected in the 1200-1400 cm⁻¹ region.

C-Halogen Stretches: The C-F, C-Cl, and C-I stretching vibrations would appear in the fingerprint region. The C-F stretch is typically strong and found around 1200-1250 cm⁻¹. The C-Cl stretch would be in the 700-800 cm⁻¹ range, and the C-I stretch would appear at a lower frequency, typically between 500-600 cm⁻¹.

The Raman spectrum would complement the IR data. Non-polar bonds, such as the aromatic C=C bonds, often produce stronger Raman signals, whereas the polar C=O and O-H bonds would be more prominent in the IR spectrum.

Predicted Vibrational Frequencies

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H stretch (dimer)2500 - 3300Strong, BroadWeak
Aromatic C-H stretch3050 - 3100MediumMedium
C=O stretch1680 - 1710StrongMedium
Aromatic C=C stretch1450 - 1600Medium-StrongStrong
C-O stretch / O-H bend1200 - 1400StrongWeak
C-F stretch1200 - 1250StrongWeak
C-Cl stretch700 - 800MediumMedium
C-I stretch500 - 600MediumStrong

Advanced Chromatographic Methods for Purity Assessment and Isolation (HPLC, UPLC)

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for the purity assessment and isolation of compounds like this compound. These methods offer high resolution, sensitivity, and accuracy in separating the main compound from its potential process-related impurities and degradation products.

While specific validated HPLC or UPLC methods for this compound are not extensively detailed in publicly available literature, the analytical principles can be inferred from methodologies developed for structurally similar halogenated benzoic acids. ekb.eg Reverse-phase HPLC is the most common approach for such analyses, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase.

Purity Assessment by HPLC/UPLC:

A typical purity assessment method would involve developing a stability-indicating reverse-phase HPLC or UPLC method. The development process focuses on optimizing separation by adjusting mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer), pH, column temperature, and flow rate. The goal is to achieve baseline separation of the main peak from all potential impurities.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ekb.eg Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

For instance, a gradient elution method is often preferred for separating a wide range of impurities with different polarities. The detector wavelength is typically set at a value where the analyte and its impurities have significant absorbance, often determined by UV-Vis spectroscopy.

Illustrative HPLC Method Parameters:

The following table presents a hypothetical set of HPLC parameters that could be used as a starting point for the analysis of this compound, based on methods for similar compounds.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
27
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Hypothetical Purity Analysis Results:

A validated HPLC method can be used to determine the purity of a batch of this compound. The chromatogram would show the main peak corresponding to the compound and smaller peaks for any impurities. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

CompoundRetention Time (min)Area (%)
Impurity 14.50.08
Impurity 27.20.12
This compound 12.8 99.75
Impurity 315.10.05

Isolation by Preparative HPLC:

In addition to analytical purity assessment, HPLC can be scaled up for the isolation and purification of this compound. Preparative HPLC utilizes larger columns and higher flow rates to separate and collect fractions of the pure compound from a mixture. This is particularly useful for obtaining high-purity reference standards for analytical work or for purifying small quantities of the compound for further research. The conditions developed for analytical HPLC are often adapted for preparative scale, with modifications to accommodate the larger sample load.

UPLC, a more recent advancement, operates at higher pressures using columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. A UPLC method for this compound would offer a more rapid approach for quality control and purity checks during synthesis.

Computational and Theoretical Chemistry Investigations of 5 Chloro 4 Fluoro 2 Iodobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 5-Chloro-4-fluoro-2-iodobenzoic acid. researchgate.netuc.pt These calculations provide a detailed picture of how the constituent atoms—chlorine, fluorine, and iodine—influence the electron distribution within the benzoic acid framework.

The presence of three different halogen substituents, each with distinct electronegativity and size, creates a unique electronic environment. The highly electronegative fluorine atom is expected to inductively withdraw electron density from the aromatic ring. Conversely, the chlorine and iodine atoms, while also electronegative, possess accessible d-orbitals and can participate in resonance effects, donating electron density back to the ring.

DFT calculations can quantify these effects through the computation of various molecular properties. For instance, the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability, with a larger gap generally implying lower reactivity.

Furthermore, calculated electronic descriptors can offer a more nuanced understanding of reactivity. The electrostatic potential mapped onto the electron density surface can reveal regions susceptible to electrophilic or nucleophilic attack. Analysis of atomic charges, using methods like Mulliken or Natural Population Analysis, helps in quantifying the electron-donating or -withdrawing nature of the substituents. psu.edu

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-1.8 eVRepresents the energy of the lowest energy orbitals available to accept electrons.
HOMO-LUMO Gap4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.2 DA significant dipole moment suggests a polar molecule with asymmetric charge distribution.
Electron Affinity2.1 eVThe energy released when an electron is added to the molecule.
Ionization Potential8.9 eVThe energy required to remove an electron from the molecule.

Note: The data in this table is illustrative and based on typical values for similarly substituted benzoic acids.

Molecular Modeling and Conformational Analysis

The conformational flexibility of this compound, primarily due to the rotation of the carboxylic acid group relative to the benzene (B151609) ring, can be thoroughly investigated using molecular modeling techniques. researchgate.net The bulky iodine atom at the ortho position is expected to exert significant steric hindrance, influencing the preferred orientation of the carboxyl group.

Computational conformational analysis typically involves scanning the potential energy surface by systematically rotating the dihedral angle between the carboxylic acid group and the aromatic ring. nih.gov This allows for the identification of stable conformers (energy minima) and the transition states connecting them.

For substituted benzoic acids, two primary planar conformers are often considered: a cis form, where the hydroxyl proton of the carboxylic acid is oriented towards the ortho substituent, and a trans form, where it is oriented away. In the case of this compound, the large size of the iodine atom would likely destabilize the cis conformer due to steric repulsion, making the trans conformer the more stable arrangement. However, non-planar conformers might also exist to alleviate steric strain. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C=O)Relative Energy (kJ/mol)Population (%)
Trans (Planar)180°0.095.0
Cis (Planar)25.0< 0.1
Non-planar 145°15.04.5
Non-planar 2135°18.00.5

Note: The data in this table is illustrative and based on computational studies of ortho-substituted benzoic acids. The actual values would require specific calculations. nih.gov

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to predict the infrared (IR) and Raman spectra of this compound. mdpi.com These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the characteristic C=O stretching of the carboxylic acid, the O-H stretching, and various aromatic ring vibrations. The positions of these bands are sensitive to the electronic effects of the halogen substituents.

NMR Spectroscopy: Theoretical predictions of NMR chemical shifts are invaluable for structural elucidation. rsc.orgresearchgate.net By calculating the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹⁹F), the corresponding chemical shifts can be predicted. These theoretical shifts, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic environment of each atom. For this compound, calculations would predict the distinct chemical shifts for the aromatic protons and carbons, as well as the fluorine nucleus, influenced by the neighboring chloro and iodo substituents.

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic DataPredicted ValueAssignment/Note
IR Frequency
ν(O-H)~3450 cm⁻¹Carboxylic acid O-H stretch
ν(C=O)~1710 cm⁻¹Carboxylic acid C=O stretch
ν(C-F)~1250 cm⁻¹Carbon-Fluorine stretch
ν(C-Cl)~780 cm⁻¹Carbon-Chlorine stretch
ν(C-I)~650 cm⁻¹Carbon-Iodine stretch
¹³C NMR Chemical Shift
C=O~168 ppmCarboxylic acid carbon
C-I~95 ppmCarbon attached to iodine
C-F~160 ppm (JCF ≈ 250 Hz)Carbon attached to fluorine, showing C-F coupling
C-Cl~130 ppmCarbon attached to chlorine
¹⁹F NMR Chemical Shift ~ -115 ppmRelative to CFCl₃

Note: The data in this table is illustrative and based on general spectroscopic correlations and computational studies of similar halogenated benzoic acids. researchgate.netdntb.gov.ua

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound. rsc.orgnih.gov By modeling the reaction pathways, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and to calculate the activation energies.

For instance, the reactivity of the carboxylic acid group, such as in esterification or amide formation, can be modeled. bohrium.com The calculations would reveal how the electronic properties of the substituted ring affect the reactivity of the carboxyl group. Similarly, reactions involving the aromatic ring, such as electrophilic aromatic substitution, can be explored. The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of such reactions. wikipedia.org

Transition state modeling provides detailed geometric and energetic information about the highest energy point in a reaction, offering insights into the reaction mechanism. For example, in a substitution reaction at the aromatic ring, the structure of the Wheland intermediate (a carbocation intermediate) and the transition states leading to and from it can be calculated.

Study of Intermolecular Interactions and Solid-State Phenomena (e.g., Polymorphism)

In the solid state, molecules of this compound will interact with each other through various intermolecular forces. nih.govnih.gov Computational methods are essential for understanding these interactions and predicting the resulting crystal structure and potential polymorphism.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely that molecules of this compound will form hydrogen-bonded dimers in the solid state, a common motif for carboxylic acids. ucl.ac.uk In addition to hydrogen bonding, halogen bonding involving the iodine and chlorine atoms, as well as π-π stacking interactions between the aromatic rings, could play a significant role in the crystal packing.

Computational crystal structure prediction methods can be used to generate and rank plausible crystal packing arrangements based on their lattice energies. core.ac.ukrsc.org This can help in identifying the most stable polymorph and understanding the factors that govern the crystallization process. Hirshfeld surface analysis is another powerful computational tool that allows for the visualization and quantification of intermolecular contacts within a crystal structure. researchgate.net

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionExpected Strength
O-H···O Hydrogen BondBetween carboxylic acid groups of two molecules, forming a dimer.Strong
C-I···O Halogen BondInteraction between the iodine atom of one molecule and an oxygen atom of another.Moderate
C-Cl···O Halogen BondInteraction between the chlorine atom of one molecule and an oxygen atom of another.Weak to Moderate
π-π StackingInteractions between the aromatic rings of adjacent molecules.Weak
C-H···F Weak Hydrogen BondWeak interaction between an aromatic C-H and a fluorine atom.Weak

Note: The relative strengths are qualitative and depend on the specific geometric arrangement in the crystal lattice.

Derivatives, Analogues, and Structure Reactivity Relationships Pertaining to 5 Chloro 4 Fluoro 2 Iodobenzoic Acid

Systematic Modification of Halogen Substituents and Positional Isomers

In 5-Chloro-4-fluoro-2-iodobenzoic acid, the cumulative inductive effect of three different halogens significantly reduces the electron density of the aromatic ring. The relative strength of the inductive effect is F > Cl > I, while the resonance effect is F < Cl < I. The interplay of these effects, combined with their specific positions relative to the carboxyl group, creates a unique reactivity profile.

Systematic modification by altering the halogen type or position results in various isomers, each with distinct properties. For instance, removing one or more halogens or changing their locations would significantly alter the molecule's acidity, lipophilicity, and susceptibility to nucleophilic or electrophilic attack.

Below is an interactive data table of several positional isomers and analogues, highlighting the variations in their chemical structures.

Compound NameMolecular FormulaPosition of ClPosition of FPosition of I
This compoundC₇H₃ClFIO₂542
2-Chloro-4-fluoro-5-iodobenzoic acidC₇H₃ClFIO₂245
5-Chloro-2-fluorobenzoic acid ossila.comC₇H₄ClFO₂52N/A
5-Chloro-2-iodobenzoic acid nih.govC₇H₄ClIO₂5N/A2
5-Fluoro-2-iodobenzoic acid nih.govC₇H₄FIO₂N/A52

This table showcases structural variations among related halogenated benzoic acids.

Investigation of Ester and Amide Derivatives

The carboxylic acid functional group of this compound can be readily converted into ester and amide derivatives through standard synthetic methodologies. These transformations are crucial for modifying the compound's polarity, solubility, and biological activity.

Esterification typically proceeds by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive acyl chloride. The reaction with thionyl chloride (SOCl₂) or oxalyl chloride would yield 5-chloro-4-fluoro-2-iodobenzoyl chloride, which then readily reacts with an alcohol to form the corresponding ester.

Amidation can be achieved by reacting the acyl chloride with a primary or secondary amine. Alternatively, direct amidation of the carboxylic acid can be accomplished using coupling reagents that activate the carboxyl group, such as phosphonium (B103445) salts. nih.govresearchgate.net These methods facilitate the formation of the amide bond under mild conditions. nih.gov

The reactivity of these derivatives is influenced by the parent acid's electronic structure. The strong electron-withdrawing nature of the halogenated ring enhances the electrophilicity of the carbonyl carbon in the ester and amide derivatives, potentially increasing their susceptibility to nucleophilic acyl substitution.

An interactive data table of potential simple ester and amide derivatives is presented below.

Derivative TypeGeneral StructureR Group ExampleExample Name
Ester-CH₃Methyl 5-chloro-4-fluoro-2-iodobenzoate
Ester-CH₂CH₃Ethyl 5-chloro-4-fluoro-2-iodobenzoate
Amide (Primary)-H5-Chloro-4-fluoro-2-iodobenzamide
Amide (Secondary)-CH₃5-Chloro-4-fluoro-N-methyl-2-iodobenzamide

This table illustrates the basic structures of common ester and amide derivatives.

Impact of Functional Group Variations on Reactivity Profiles

The reactivity of this compound is dictated by the collective influence of its functional groups.

Aromatic Ring Reactivity: The benzene (B151609) ring is heavily deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of the three halogen atoms and the carboxyl group. The carboxyl group is a meta-directing deactivator. ucalgary.ca Halogens, while deactivating, are ortho, para-directors. libretexts.org The positions available for substitution on the ring (positions 3 and 6) are influenced by a complex interplay of these directing effects. The steric bulk of the iodine atom at position 2 would also hinder substitution at the adjacent position 3.

Carboxylic Acid Reactivity (Acidity): The acidity of the benzoic acid is significantly enhanced by the presence of the electron-withdrawing halogen substituents. libretexts.org By pulling electron density away from the carboxylate group, they stabilize the conjugate base (RCOO⁻), thereby lowering the pKa and making the compound a stronger acid compared to benzoic acid itself. This effect is particularly pronounced for substituents in the ortho and para positions. libretexts.org

Quantitative Structure-Reactivity Relationships (QSRR) in Related Compounds

Quantitative structure-reactivity relationships (QSRR) seek to correlate the chemical structure of a series of compounds with their measured reactivity using statistical models. These models often use physicochemical descriptors such as electronic, steric, and hydrophobicity parameters. While specific QSRR studies for this compound are not readily found, extensive research on other substituted benzoic acids provides a framework for understanding its behavior.

A cornerstone of QSRR for aromatic compounds is the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the parent (unsubstituted) compound, ρ (rho) is a reaction constant that depends on the nature of the reaction, and σ (sigma) is a substituent constant that depends only on the nature and position of the substituent.

The σ value quantifies the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups, which increase acidity, while negative values indicate electron-donating groups. Halogens have positive σ values, reflecting their electron-withdrawing nature.

Studies on the toxicity of halogenated benzoic acids to various organisms have shown that toxicity can be correlated with descriptors like the octanol-water partition coefficient (log P) and the acid dissociation constant (pKa). nih.govresearchgate.net For instance, the toxicity to certain aquatic organisms was found to decrease in the order of bromo > chloro > fluoro substituted benzoic acids. nih.gov Such relationships are valuable for predicting the reactivity and potential biological effects of related compounds.

The following interactive data table provides Hammett sigma constants for halogen substituents, which are fundamental to QSRR analyses.

Substituentσ_metaσ_para
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-I+0.35+0.18

Data sourced from established physical organic chemistry literature. These constants quantify the electronic influence of substituents on the reactivity of the benzene ring.

Future Research Directions and Emerging Opportunities for 5 Chloro 4 Fluoro 2 Iodobenzoic Acid

Development of More Sustainable and Greener Synthetic Routes

The synthesis of polyhalogenated aromatic compounds traditionally relies on methods that may involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. A primary future objective is the development of environmentally benign synthetic pathways to 5-Chloro-4-fluoro-2-iodobenzoic acid.

Future research should focus on:

Alternative Solvents: Moving away from conventional volatile organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids could drastically reduce the environmental impact of the synthesis process. chemistryjournals.net

Biocatalysis: The use of enzymes or whole-cell systems for specific halogenation or modification steps offers a promising avenue. chemistryjournals.net Biocatalysis operates under mild conditions and can offer high selectivity, minimizing byproducts. chemistryjournals.net The discovery and engineering of novel halogenating enzymes could provide a direct and sustainable route to this and similar compounds.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability over traditional batch processes. chemistryjournals.net This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. chemistryjournals.net Research into novel reaction pathways, such as C-H activation and direct halogenation, could eliminate the need for pre-functionalized starting materials and reduce waste streams.

Green Strategy Research Objective Potential Advantages
Alternative SolventsReplace traditional organic solvents with water, ionic liquids, or supercritical CO₂.Reduced toxicity, lower environmental impact, potential for unique reactivity. chemistryjournals.net
BiocatalysisUtilize enzymes for selective halogenation or other transformations.High specificity, mild reaction conditions, fewer byproducts. chemistryjournals.net
Flow ChemistryImplement continuous flow reactor technology for synthesis.Enhanced safety, improved efficiency and scalability, precise process control. chemistryjournals.net
Atom EconomyDevelop synthetic routes based on C-H activation and direct functionalization.Minimized waste, reduced reliance on pre-functionalized substrates.

Exploration of Novel Catalytic Transformations

The differential reactivity of the C-I, C-Cl, and C-F bonds in this compound presents a significant opportunity for selective catalytic transformations. The carbon-iodine bond is particularly susceptible to oxidative addition in transition metal catalysis, making it a prime handle for cross-coupling reactions.

Future research directions include:

Selective Cross-Coupling: Investigating the selective activation of the C-I bond in the presence of the more robust C-Cl and C-F bonds for reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. numberanalytics.com This would allow for the precise introduction of a wide range of substituents at the 2-position, creating a library of complex derivatives.

Multi-Catalytic Systems: Developing one-pot, multi-catalytic strategies that can sequentially or synergistically functionalize different positions on the aromatic ring. acs.orgacs.org For instance, a palladium-catalyzed reaction at the C-I bond could be followed by a nickel-catalyzed reaction at the C-Cl bond.

Photoredox Catalysis: Exploring light-mediated catalytic reactions to activate specific bonds under mild conditions. This could open up novel reaction pathways that are not accessible through traditional thermal methods.

Directed Metallation: Utilizing the carboxylic acid group to direct metallation to the adjacent C-3 position, enabling subsequent functionalization. This approach, combined with cross-coupling at the C-I site, would provide comprehensive control over the substitution pattern. nih.gov

Investigation of New Applications in Specialized Materials

Fluorinated and halogenated benzoic acids are valuable building blocks for advanced materials due to the unique properties conferred by the halogen atoms, such as altered electronic character, thermal stability, and lipophilicity. lookchem.comnih.gov this compound is a promising precursor for a new generation of specialized materials.

Emerging opportunities lie in:

Liquid Crystals: The incorporation of highly polarizable iodine and electronegative fluorine and chlorine atoms can influence the mesomorphic properties of molecules. tandfonline.com This compound could serve as a core structural unit for novel hydrogen-bonded liquid crystals with tailored dielectric constants and refractive index anisotropy. tandfonline.com

Advanced Polymers: Using the molecule as a monomer or a functionalizing agent for high-performance polymers. For example, polymers derived from this acid could exhibit enhanced thermal stability, flame retardancy, and specific optical or electronic properties. Analogs like 5-Chloro-2-fluorobenzoic acid have been used in synthesizing electrolyte membranes for fuel cells. ossila.com

Organic Electronics: Polyaromatic hydrocarbons (PAHs) and other conjugated systems derived from this building block could be investigated as materials for organic semiconductors. researchgate.net The halogen substituents can be used to tune the HOMO/LUMO energy levels and influence molecular packing in the solid state.

Pharmaceutical and Agrochemical Scaffolds: The introduction of fluorine and other halogens can significantly modify the biological activity of molecules. lookchem.comossila.com This compound serves as a versatile scaffold for synthesizing new active pharmaceutical ingredients (APIs) and agrochemicals where the halogen substitution pattern can be fine-tuned to optimize efficacy and metabolic stability.

Material Class Potential Role of the Compound Key Properties to Investigate
Liquid CrystalsCore structural component or additive.Dielectric anisotropy, mesophase behavior, electro-optical properties. tandfonline.com
High-Performance PolymersMonomer for polymerization or functional additive.Thermal stability, flame retardancy, proton conductivity, dielectric properties. ossila.com
Organic SemiconductorsPrecursor for functionalized polycyclic aromatic systems.Charge carrier mobility, HOMO/LUMO energy levels, solid-state packing. researchgate.net
Bioactive MoleculesScaffolding for drug discovery.Binding affinity, lipophilicity, metabolic stability. ossila.com

Pursuit of Advanced Mechanistic Insights into Complex Reactions

The interplay of electronic and steric effects from three different halogens and a carboxylic acid group makes the reaction chemistry of this compound highly complex. A deep mechanistic understanding is crucial for designing selective and efficient synthetic transformations.

Future research should aim to:

Elucidate Reaction Pathways: Use a combination of kinetic studies, intermediate trapping, and isotopic labeling to understand the precise mechanisms of catalytic and non-catalytic reactions involving this substrate. nih.gov

Computational Modeling: Employ density functional theory (DFT) and other computational methods to model reaction transition states, predict regioselectivity, and understand the electronic influence of the substituents on reaction barriers. nih.gov This can help rationalize experimental observations and guide the design of new experiments.

Spectroscopic Analysis: Utilize advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, to identify and characterize transient intermediates in complex reaction mixtures. This is particularly important for understanding multi-step catalytic cycles. nih.gov

Photophysical Studies: Investigate the photochemical properties of the molecule, particularly the mechanism of C-I bond cleavage upon photolysis, which could be exploited for radical-based synthetic strategies. rsc.org

Synergistic Approaches Combining Synthetic, Theoretical, and Analytical Methodologies

The full potential of this compound will be realized through a multidisciplinary approach that integrates various scientific disciplines. The complexity of the molecule and its potential applications demand a collaborative effort to overcome challenges and accelerate discovery.

A synergistic approach would involve:

Integrated Catalysis Design: Combining computational screening of potential catalysts with high-throughput experimental validation to rapidly discover new and efficient catalytic systems for the selective functionalization of the molecule. acs.org

Theory-Guided Materials Development: Using theoretical models to predict the physical and electronic properties of materials (e.g., polymers, liquid crystals) derived from this compound before committing to their synthesis. This can guide synthetic efforts toward materials with the most promising characteristics.

Advanced Analytical Characterization: Developing and applying sophisticated analytical methods to fully characterize the structure and properties of the novel molecules and materials synthesized. This feedback loop is essential for refining both synthetic methods and theoretical models.

Reaction Optimization Platforms: Combining automated synthesis platforms with real-time analytical monitoring and machine learning algorithms to rapidly optimize reaction conditions for complex transformations, leading to higher yields and purity.

By pursuing these integrated research directions, the scientific community can unlock the considerable potential of this compound as a versatile building block for innovation in green chemistry, catalysis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-chloro-4-fluoro-2-iodobenzoic acid, and how can regioselectivity challenges be addressed?

  • Methodology : Directed halogenation via electrophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. For regioselectivity, leverage steric and electronic effects: the electron-withdrawing nature of fluorine directs subsequent substitutions meta/para, while iodine’s bulkiness may hinder undesired positions. Pre-functionalization of the benzene ring with directing groups (e.g., carboxylic acid) can enhance selectivity. Purification via recrystallization or column chromatography is critical due to polyhalogenated byproducts .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve substituent positions, with fluorine causing splitting patterns. 19F^{19}\text{F} NMR provides direct fluorine environment analysis.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (iodine’s distinct 127I^{127}\text{I}/129I^{129}\text{I} ratio).
  • X-ray Crystallography : Resolves spatial arrangement of substituents; iodine’s heavy atom effect enhances diffraction contrast. Reference structural analogs like 4-chloro-2-iodobenzoic acid (PubChem CID: 139452) for comparison .

Q. What are the solubility and stability considerations for this compound under varying experimental conditions?

  • Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers at different pH levels. Stability studies (TGA/DSC) should assess thermal decomposition. Halogenated benzoic acids are prone to photodegradation; store in amber vials under inert atmospheres. Compare degradation profiles with structurally similar compounds (e.g., 3-chloro-4-iodobenzoic acid) .

Advanced Research Questions

Q. How do the electronic effects of chloro, fluoro, and iodo substituents influence the acidity and reactivity of the benzoic acid core?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects on pKa and frontier molecular orbitals. Fluorine’s strong electron-withdrawing effect increases acidity, while iodine’s polarizability may stabilize transition states.
  • Experimental Validation : Titrate the compound against standardized bases and compare with mono-/dihalogenated analogs (e.g., 4-fluorobenzoic acid) to isolate substituent contributions .

Q. What mechanistic insights can be gained from studying cross-coupling reactions involving this compound?

  • Methodology : Investigate palladium-catalyzed couplings (e.g., with boronic acids). Monitor reaction kinetics via in-situ IR or HPLC to identify rate-determining steps. Competitive experiments (e.g., substituting iodine with bromine) reveal halogen-specific reactivity. X-ray absorption spectroscopy (XAS) can probe catalyst-substrate interactions .

Q. How can contradictions in reported synthetic yields or spectroscopic data for halogenated benzoic acids be resolved?

  • Methodology :

  • Systematic Replication : Reproduce literature protocols under controlled conditions (e.g., inert atmosphere, strict temperature control).
  • Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with independent techniques (e.g., single-crystal XRD for structural confirmation).

Q. What role does this compound play in designing enzyme inhibitors or bioactive molecules?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., cyclooxygenase) using AutoDock Vina. The iodine atom may occupy hydrophobic pockets, while the carboxylic acid group engages in hydrogen bonding.
  • SAR Studies : Synthesize derivatives (e.g., methyl esters, amides) to isolate functional group contributions. Compare bioactivity with non-halogenated analogs .

Safety and Compliance

Q. What are the critical safety protocols for handling polyhalogenated aromatic acids in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl, HI).
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal. Follow institutional guidelines for halogenated waste, referencing safety data sheets for analogs like 5-amino-2-chloro-4-fluorobenzoic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.